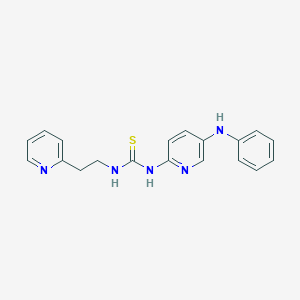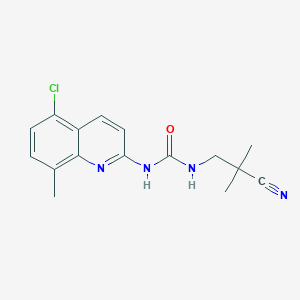
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea is a chemical compound that has been extensively studied in scientific research. It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea in lab experiments is its high yield and purity. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that its efficacy in vivo has not been fully established, and more studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea. One potential direction is to further investigate its anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, more studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for inflammatory diseases. Finally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea involves the reaction of 2-pyridin-2-ylethylamine and 5-chloro-2-nitroaniline in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting compound is then treated with thionyl chloride to form the thiourea derivative. The yield of the compound is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea has been studied extensively for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-(5-anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5S/c25-19(21-13-11-15-6-4-5-12-20-15)24-18-10-9-17(14-22-18)23-16-7-2-1-3-8-16/h1-10,12,14,23H,11,13H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMOZUDCNAUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)NC(=S)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Anilinopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)

![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)

![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)